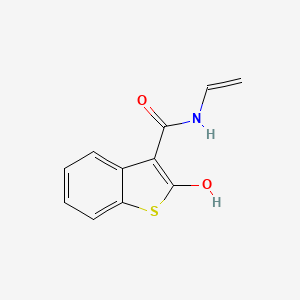![molecular formula C30H34O18 B14300419 Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate CAS No. 112209-51-5](/img/structure/B14300419.png)
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate is a complex organic compound with a unique structure that includes a dibenzofuran moiety substituted with multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate typically involves the acetylation of [4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol] with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
化学反应分析
Types of Reactions
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the acetyl group, reverting to the parent phenol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of [4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenol]: The parent phenol compound without the acetate group.
[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] methyl ether: A similar compound with a methyl ether group instead of an acetate group.
Uniqueness
Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The acetate group can also serve as a protective group during synthetic transformations, providing additional versatility in chemical synthesis.
属性
CAS 编号 |
112209-51-5 |
|---|---|
分子式 |
C30H34O18 |
分子量 |
682.6 g/mol |
IUPAC 名称 |
acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate |
InChI |
InChI=1S/C20H14O8.5C2H4O2/c1-8(21)27-10-4-2-9(3-5-10)15-17(24)18(25)16-11-6-12(22)13(23)7-14(11)28-20(16)19(15)26;5*1-2(3)4/h2-7,22-26H,1H3;5*1H3,(H,3,4) |
InChI 键 |
OLKMLXLMWQDUCL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C(C(=C3C4=CC(=C(C=C4OC3=C2O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
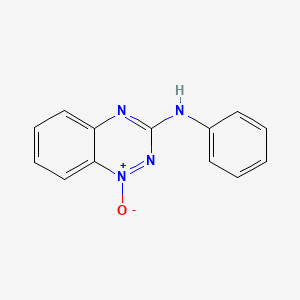
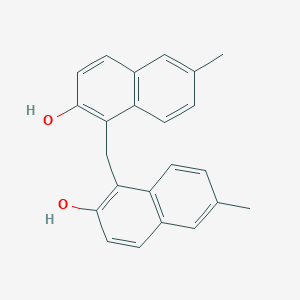
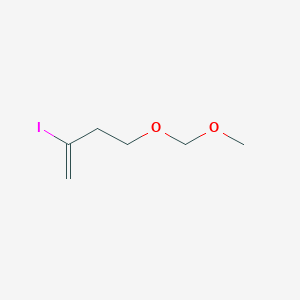

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
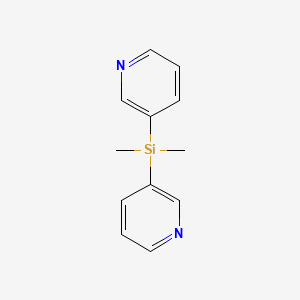

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
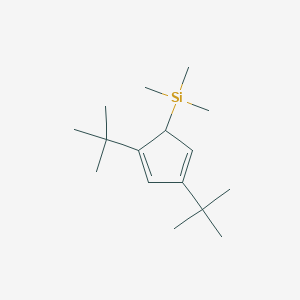
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)


